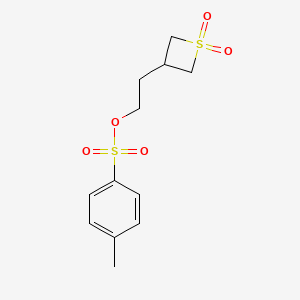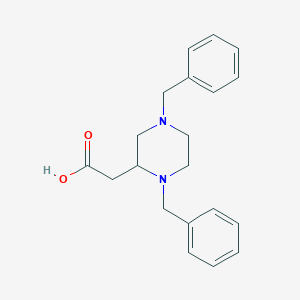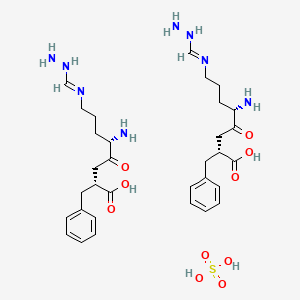![molecular formula C9H7ClN2O B12338715 1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12338715.png)
1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, antiparasitic, anti-inflammatory, and antituberculosis activities . The presence of the chloro group at the 6-position of the imidazo[1,2-a]pyridine ring enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same two-step one-pot method. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives.
科学研究应用
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- involves its interaction with specific molecular targets and pathways. The chloro group enhances its binding affinity to target proteins, leading to inhibition of their activity. This can result in antimicrobial, antiviral, and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for monitoring pH changes.
2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone: Another derivative with similar chemical properties.
Uniqueness
Ethanone, 1-(6-chloroimidazo[1,2-a]pyridin-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 |
InChI 键 |
ZGOCQBHBZZUFFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C2N1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)


![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)




![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)


![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)

